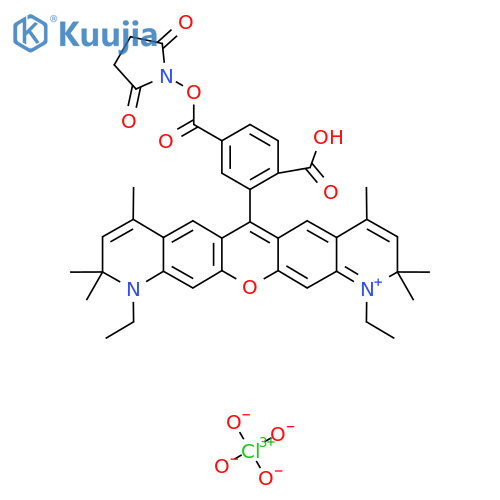Cas no 670269-33-7 (Atto 590 NHS ester)

Atto 590 NHS ester structure
商品名:Atto 590 NHS ester
Atto 590 NHS ester 化学的及び物理的性質
名前と識別子
-
- atto 590 nhs ester*
- ATTO 590 NHS ESTER
- 670269-33-7
- 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate
- DTXSID30849484
- 2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate
- AKOS025295614
- Atto 590 NHS ester
-
- MDL: MFCD03456133
- インチ: 1S/C41H41N3O7.ClO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;/q;-1/p+1
- InChIKey: JIHAQPGMYJDJKV-UHFFFAOYSA-O
- ほほえんだ: [Cl+3]([O-])([O-])([O-])[O-].O1C2C=C3C(=CC=2C(C2C=C(C(=O)ON4C(CCC4=O)=O)C=CC=2C(=O)O)=C2C=C4C(C)=CC(C)(C)[N+](CC)=C4C=C12)C(C)=CC(C)(C)N3CC
計算された属性
- せいみつぶんしりょう: 787.2507869g/mol
- どういたいしつりょう: 787.2507869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 12
- 重原子数: 56
- 回転可能化学結合数: 7
- 複雑さ: 1770
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 191
Atto 590 NHS ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-210848A-5 mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 5mg |
¥4,452.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-210848-1mg |
Atto 590 NHS ester, (Out of Stock: Availability 9/14/23) |
670269-33-7 | ≥60% (coupling to amines) | 1mg |
¥827.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-210848A-5mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 5mg |
¥4452.00 | 2023-09-05 | |
| MedChemExpress | HY-D1932-1mg |
ATTO 590 NHS ester |
670269-33-7 | 1mg |
¥3110 | 2024-07-24 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210848-1 mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 1mg |
¥827.00 | 2023-07-11 |
Atto 590 NHS ester 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
670269-33-7 (Atto 590 NHS ester) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
